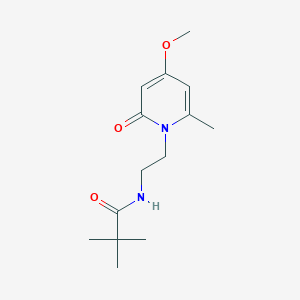
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide is a synthetic compound that has attracted interest due to its unique structural features and potential applications across various fields. This compound's core structure, featuring a pyridinone moiety, allows it to participate in diverse chemical reactions, making it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide typically involves multiple steps starting from commercially available materials. Key synthetic routes include the formation of the pyridinone ring followed by the introduction of methoxy and methyl groups. The final step generally involves the coupling of the pyridinone derivative with pivaloyl chloride to form the amide bond.
Industrial Production Methods
In an industrial setting, the production process might be optimized for scale, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could involve using continuous flow reactors for efficient synthesis and employing advanced purification techniques such as crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: : Can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: : Reduction reactions can modify the pyridinone ring or other substituents.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridinone ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Methanol, ethanol, dichloromethane, depending on the specific reaction conditions.
Major Products
The major products of these reactions vary, often depending on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide has a wide array of applications across multiple scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable in synthetic organic chemistry.
Biology: : Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: : Investigated for its potential therapeutic effects, possibly acting as a lead compound for developing new drugs.
Industry: : Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide exerts its effects often involves interacting with specific molecular targets. These could include enzymes or receptors within biological systems. Its pyridinone structure allows it to bind effectively to these targets, modulating their activity and triggering a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide.
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide.
Uniqueness
Compared to similar compounds, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide stands out due to its specific substituents and structural configuration, which can lead to unique reactivity and potentially different biological activities. Its pivalamide moiety, for instance, can influence its stability and how it interacts with other molecules.
Conclusion
This compound is a multifaceted compound with significant potential across various fields of research and industry. Its ability to undergo diverse chemical reactions and its broad range of applications make it a fascinating subject for further exploration.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10-8-11(19-5)9-12(17)16(10)7-6-15-13(18)14(2,3)4/h8-9H,6-7H2,1-5H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDVKJCJOIYVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
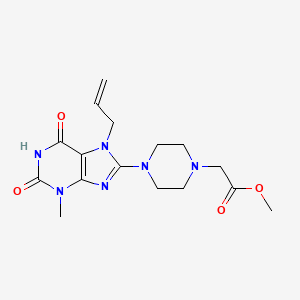
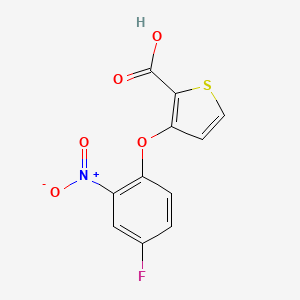
![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2979223.png)

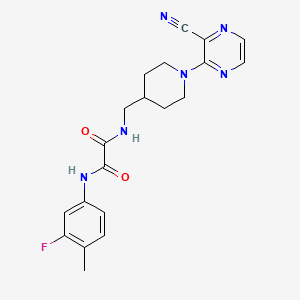
![N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979228.png)

![3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2979232.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2979235.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide](/img/structure/B2979236.png)

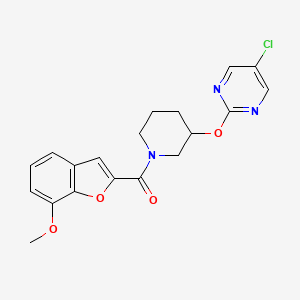
![6-hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B2979241.png)
